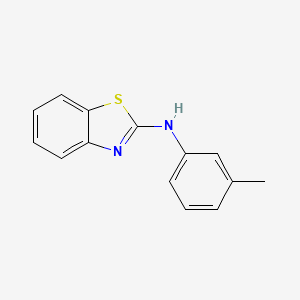

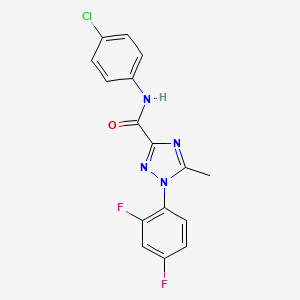

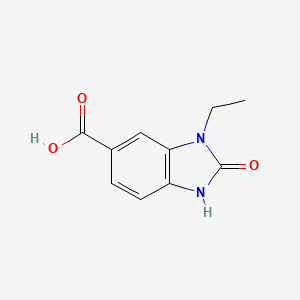

N-(3-methylphenyl)-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylphenyl)-1,3-benzothiazol-2-amine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound is commonly referred to as MBT and belongs to the class of benzothiazole derivatives. The purpose of

Applications De Recherche Scientifique

Antitumor Properties and Prodrug Development

N-(3-methylphenyl)-1,3-benzothiazol-2-amine and its derivatives have shown significant potential in antitumor applications. Studies indicate that these compounds possess potent and selective antitumor properties. A notable aspect of these compounds is their ability to induce and be biotransformed by cytochrome P450 1A1, leading to both active and inactive metabolites. To enhance their bioavailability and overcome limitations posed by drug lipophilicity, amino acid prodrugs of these benzothiazoles have been developed. These prodrugs demonstrate promising in vitro and in vivo antitumor activity against various cancer cell lines, including breast and ovarian cancer. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, for instance, has been found suitable for clinical evaluation due to its manageable toxic side effects and significant tumor growth retardation in preclinical studies (Bradshaw et al., 2002).

Antimicrobial and Corrosion Inhibition Applications

Beyond antitumor activity, derivatives of N-(3-methylphenyl)-1,3-benzothiazol-2-amine have been investigated for their antimicrobial properties. For example, certain synthesized compounds have shown potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects. These studies highlight the potential of benzothiazole derivatives in the development of new antibacterial agents (Chaudhary et al., 2011). Additionally, certain benzothiazole derivatives have demonstrated corrosion inhibition effects, suggesting their potential utility in materials science, particularly in protecting metals against corrosion in acidic environments (Nayak & Bhat, 2023).

Enzyme Inhibition and Biological Evaluation

Several benzothiazole derivatives, including N-(3-methylphenyl)-1,3-benzothiazol-2-amine, have been synthesized and evaluated for their enzyme inhibition and anticancer activities. Some derivatives have been observed to inhibit enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, displaying potential as enzyme inhibitors. Additionally, certain compounds have shown in vitro anticancer activity, indicating their potential for further exploration in cancer therapy (Mustafa, Perveen, & Khan, 2014).

Propriétés

IUPAC Name |

N-(3-methylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-5-4-6-11(9-10)15-14-16-12-7-2-3-8-13(12)17-14/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCLWWDKHUISQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837894.png)

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2837897.png)

![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)